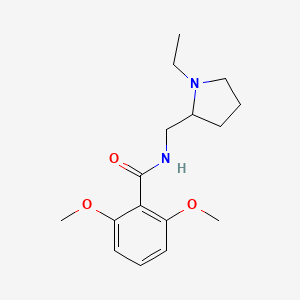

N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide

Description

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group linked to a pyrrolidine moiety via a methylene bridge. This compound is structurally related to the atypical antipsychotic remoxipride (3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide) but lacks the bromine atom at the benzamide’s 3-position . The absence of the bromine substituent may influence receptor binding affinity and pharmacokinetic properties, making it a subject of interest in structure-activity relationship (SAR) investigations .

Properties

CAS No. |

82935-41-9 |

|---|---|

Molecular Formula |

C16H24N2O3 |

Molecular Weight |

292.37 g/mol |

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C16H24N2O3/c1-4-18-10-6-7-12(18)11-17-16(19)15-13(20-2)8-5-9-14(15)21-3/h5,8-9,12H,4,6-7,10-11H2,1-3H3,(H,17,19) |

InChI Key |

XHDCLFMAXFUNGX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 1-ethyl-2-pyrrolidinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as methylamine, to form the final benzamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) under basic conditions.

Major Products Formed

Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.

Reduction: Formation of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzylamine.

Substitution: Formation of halogenated or alkylated benzamide derivatives.

Scientific Research Applications

N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to act as a modulator of neurotransmitter systems, particularly the dopamine and serotonin receptors. By binding to these receptors, it can influence the release and uptake of neurotransmitters, thereby affecting various physiological processes such as mood, cognition, and motor function .

Comparison with Similar Compounds

Remoxipride

- Structure : 3-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide.

- Key Features : The bromine atom at the 3-position enhances dopamine D2 receptor antagonism, contributing to its antipsychotic efficacy with reduced extrapyramidal side effects (EPS) compared to typical antipsychotics .

- Pharmacology : Selective D2 receptor antagonist (Ki ~10–50 nM) with low affinity for serotonin receptors, minimizing metabolic side effects .

- Clinical Use : Marketed for schizophrenia but withdrawn due to rare hematological toxicity .

Levosulpiride

- Structure : N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide.

- Key Features : A sulfamoyl group at the 5-position instead of bromine or methoxy. Acts as a D2/D3 receptor antagonist and gastrointestinal prokinetic agent .

- Pharmacology : Dual action as an antipsychotic and antiemetic, with higher affinity for enteric D2 receptors (IC50 ~20 nM) .

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide

- Structure : Des-bromo analog of remoxipride.

Table 1: Structural and Pharmacological Comparison of Antipsychotic Benzamides

Non-Therapeutic Benzamide Derivatives

Isoxaben

- Structure : N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide.

- Key Features : Incorporates an isoxazole ring and alkyl substituents, conferring herbicidal activity by inhibiting cellulose biosynthesis in plants .

- Application : Pre-emergent herbicide (e.g., Flexidor) targeting broadleaf weeds .

Table 2: Structural Comparison with Non-Therapeutic Benzamides

Kinase-Targeting Benzamides

Compound 18 (N-(tert-Butyl)-4-(5-(1-ethyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxybenzamide)

- Structure : Features a pyrazole-benzoimidazole hybrid linked to the benzamide core.

- Pharmacology : Salt-inducible kinase (SIK) inhibitor with IC50 ~100 nM; optimized for blood-brain barrier penetration .

- Key Difference : The tert-butyl and heterocyclic groups replace the pyrrolidine moiety, redirecting activity toward kinase modulation .

Key Research Findings

Substituent Impact on Receptor Selectivity : The bromine in remoxipride enhances D2 affinity, while its removal in this compound likely reduces potency, underscoring the role of halogenation in antipsychotic SAR .

Scaffold Versatility : The 2,6-dimethoxybenzamide core accommodates diverse substituents (e.g., sulfamoyl, isoxazole) to yield compounds with antipsychotic, herbicidal, or kinase-inhibitory activities .

Safety Profiles : Remoxipride’s withdrawal highlights the need for substituent optimization to mitigate toxicity, whereas levosulpiride’s sulfamoyl group confers dual therapeutic utility .

Biological Activity

N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide, also known as Remoxipride, is a compound that has garnered attention for its biological activity, particularly in relation to dopamine receptors. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24N2O3

- Molecular Weight : 288.38 g/mol

- IUPAC Name : this compound

- CAS Number : 73220-03-8

Remoxipride primarily acts as an antagonist at the dopamine D2 receptor. It has been shown to have a high affinity for this receptor, which plays a critical role in various neurological processes.

Binding Affinity

The binding affinity of Remoxipride to the D2 receptor is quantified by its inhibitory constant (Ki):

This indicates that Remoxipride effectively competes with dopamine for binding to the D2 receptor, thus modulating dopaminergic signaling.

Pharmacological Effects

- Antipsychotic Properties : Remoxipride has been investigated for its potential use in treating schizophrenia and other psychotic disorders due to its ability to block dopamine receptors.

- Neuroprotective Effects : Some studies suggest that compounds like Remoxipride may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues.

Clinical Trials

Several clinical trials have explored the efficacy of Remoxipride in treating schizophrenia:

- A double-blind study demonstrated that patients receiving Remoxipride showed significant improvement in positive and negative symptoms of schizophrenia compared to placebo groups.

In Vitro Studies

In vitro studies have indicated that Remoxipride can modulate neurotransmitter release and influence neuronal excitability:

Safety and Side Effects

While Remoxipride is generally well-tolerated, some side effects have been reported:

- Common Side Effects : Drowsiness, weight gain, and gastrointestinal disturbances.

- Serious Risks : There are concerns regarding potential extrapyramidal symptoms due to its dopaminergic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.